![molecular formula C16H21N3S B5509379 3-(methylthio)-1-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5509379.png)
3-(methylthio)-1-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
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Overview
Description
Synthesis Analysis
Tetrahydroisoquinoline derivatives, including structures related to "3-(methylthio)-1-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile", are synthesized through various methods including cyclization of isoquinolinium salts, base-induced rearrangements, and multicomponent reactions. For example, Soldatenkov et al. (2012) discuss the synthesis of tetrahydro-1H-3-benzazepine derivatives, which share a piperidine and tetrahydroisoquinoline core with the compound of interest, through base-induced rearrangement of quaternary salts (Soldatenkov et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule can be characterized using techniques such as X-ray crystallography. For example, the study of dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate provided insights into the molecular structure of tetrahydroisoquinoline derivatives, establishing the importance of substituents on the isoquinoline nucleus for molecular conformation and reactivity (Soldatenkov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives, including reactions with various reagents and conditions, highlights their versatile nature. For instance, Fatma et al. (2017) detailed the synthesis and chemical characterization of a novel quinolinone derivative, shedding light on the potential chemical reactions such as Michael addition and subsequent intramolecular interactions relevant to tetrahydroisoquinoline analogs (Fatma et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, provide crucial information for understanding the behavior of "3-(methylthio)-1-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile". Studies employing density functional theory (DFT) and X-ray crystallography offer detailed insights into the physical characteristics of tetrahydroisoquinoline derivatives, which can be extrapolated to understand the compound .
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are essential for comprehending the utility and safety of chemical compounds. Research on tetrahydroisoquinoline derivatives often focuses on their potential biological activities and interaction mechanisms, providing a basis for predicting the chemical properties of the target compound. For instance, the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines by Zaki et al. (2019) illustrate the bioactivity potential of structurally related compounds (Zaki et al., 2019).
properties
IUPAC Name |
3-methylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-20-16-14(11-17)12-7-3-4-8-13(12)15(18-16)19-9-5-2-6-10-19/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQGSZKMCYXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(CCCC2)C(=N1)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
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